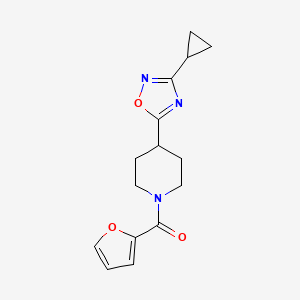![molecular formula C17H16N4O2 B6454567 2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548988-59-4](/img/structure/B6454567.png)
2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a small organic molecule with a complex structure. It belongs to the class of imidazo[1,2-b]pyridazines , which have garnered significant interest in medicinal chemistry due to their diverse biological activities . This compound exhibits potential therapeutic effects in the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Mécanisme D'action
Target of Action
The primary target of 2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which refers to the heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, the compound can potentially reduce inflammation and tissue damage.
Biochemical Pathways
The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . IL-17A induces normal immune and inflammatory responses to pathogens but can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, the compound can potentially disrupt these pathways and alleviate symptoms of these diseases.
Result of Action
The inhibition of IL-17A by the compound can potentially lead to a reduction in inflammation and tissue damage associated with autoimmune diseases . This could result in improved skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Propriétés
IUPAC Name |
2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-4-2-3-12(9-13)18-17(22)14-7-8-16-19-15(11-5-6-11)10-21(16)20-14/h2-4,7-11H,5-6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBBXLMPVRDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclopropyl-N-(2,4,6-trimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454485.png)
![2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454494.png)
![2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6454495.png)
![2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B6454505.png)

![2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454532.png)
![2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454539.png)
![N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454545.png)
![5-fluoro-6-methyl-2-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6454549.png)
![2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454556.png)
![2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454564.png)
![7-(4-methoxyphenyl)-2-[(oxan-3-yl)methyl]-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6454568.png)
![2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6454570.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B6454580.png)
